molecular formula C11H13FO3 B14866122 Ethyl 4-fluoro-3-methoxyphenylacetate

Ethyl 4-fluoro-3-methoxyphenylacetate

Cat. No.: B14866122
M. Wt: 212.22 g/mol
InChI Key: YNUNODNTJRBAKF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methoxyphenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro group at the fourth position and a methoxy group at the third position on the phenyl ring, with an ethyl ester functional group attached to the phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-methoxyphenylacetate typically involves the esterification of 4-fluoro-3-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-methoxyphenylacetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 4-fluoro-3-methoxyphenylacetic acid and ethanol.

    Reduction: 4-fluoro-3-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-methoxyphenylacetate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The ester group can undergo hydrolysis in vivo, releasing the active phenylacetic acid derivative, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-methoxyphenylacetate can be compared with other similar compounds such as:

    Ethyl 4-methoxyphenylacetate: Lacks the fluoro group, which may result in different reactivity and biological activity.

    Ethyl 4-fluorophenylacetate: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    Ethyl 3-methoxyphenylacetate: The position of the methoxy group is different, which can influence the compound’s chemical properties and reactivity.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(4-fluoro-3-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

YNUNODNTJRBAKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)OC

Origin of Product

United States

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